2-Chloro-4-nitrobenzene-1-sulfonic acid
Description
2-Chloro-4-nitrobenzene-1-sulfonic acid (CAS: [96-73-1]) is an aromatic sulfonic acid derivative with a nitro (-NO₂) group at position 4 and a chlorine (-Cl) substituent at position 2 on the benzene ring. Its molecular formula is C₆H₄ClNO₅S (molecular weight: 237.62 g/mol). The compound is primarily used as an intermediate in dyestuff synthesis, particularly for azo dyes and reactive dyes . Its sulfonic acid group (-SO₃H) enhances water solubility, while the nitro and chloro substituents contribute to electrophilic reactivity, enabling further functionalization.
Properties
IUPAC Name |
2-chloro-4-nitrobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-5-3-4(8(9)10)1-2-6(5)14(11,12)13/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXANWDXDRBCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599498 | |
| Record name | 2-Chloro-4-nitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78846-76-1 | |
| Record name | 2-Chloro-4-nitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-nitrobenzenesulfonic acid can be synthesized through the nitration of 2-chlorobenzenesulfonic acid. The nitration process typically involves the reaction of 2-chlorobenzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective nitration at the fourth position of the benzene ring .
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-nitrobenzenesulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also emphasizes safety measures due to the handling of strong acids and the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonyl chlorides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-amino-4-nitrobenzenesulfonic acid or 2-thio-4-nitrobenzenesulfonic acid.
Reduction: Formation of 2-chloro-4-aminobenzenesulfonic acid.
Oxidation: Formation of sulfonyl chloride derivatives.
Scientific Research Applications
2-Chloro-4-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzenesulfonic acid involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and nitro group on the benzene ring make it susceptible to nucleophilic substitution and reduction reactions. These reactions can modify the compound’s structure, leading to the formation of various derivatives with different properties and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-chloro-4-nitrobenzene-1-sulfonic acid is compared below with three closely related compounds:
4-Chloro-3-nitrobenzenesulfonic Acid
- Structure : Chlorine at position 4, nitro group at position 3.
- CAS : [946-30-5]; molecular weight: 237.62 g/mol .
- Synthesis : Produced via sulfonation of p-chloronitrobenzene under controlled conditions .
- Applications: Precursor for 3-amino-4-chlorobenzenesulfonic acid (CAS: [98-36-2]), a key intermediate in Acid Yellow 159 and Reactive Blue 216 dyes .
- Key Difference : The positional isomerism of substituents alters reactivity. For instance, the nitro group in the meta position (relative to the sulfonic acid) may reduce steric hindrance during reduction reactions compared to the para isomer .
4-Nitrobenzenesulfonic Acid
- Structure : Nitro group at position 4; lacks a chlorine substituent.
- CAS : [138-42-1]; molecular weight: 203.17 g/mol .
- Physical Properties : Melting point 105–112°C, soluble in water .
- Applications : Used in organic synthesis and as a corrosion inhibitor.
- Key Difference : The absence of chlorine reduces electrophilic substitution activity, making it less versatile in dye synthesis compared to chlorinated analogs .
2-Nitrobenzenesulfenyl Chloride
- Structure : Sulfenyl chloride (-SCl) instead of sulfonic acid; nitro group at position 2.
- CAS : [7669-54-7]; molecular weight: 189.62 g/mol .
- Reactivity : The sulfenyl chloride group enables thiolation reactions, contrasting with the sulfonic acid’s role in solubilization or salt formation .
- Key Difference : Functional group divergence (sulfenyl chloride vs. sulfonic acid) shifts utility from dye intermediates to synthetic reagents for sulfur-containing compounds.
Comparative Data Table
Chemical Reactivity and Industrial Relevance
- Reduction Reactions: The nitro group in 2-chloro-4-nitrobenzene-1-sulfonic acid can be reduced to an amine (-NH₂) using sodium sulfide (Na₂S) or hydrogenation, yielding 2-chloro-4-aminobenzenesulfonic acid. This pathway is critical for producing diazo components in dyes . In contrast, 4-nitrobenzenesulfonic acid lacks the chloro substituent, simplifying reduction but limiting subsequent functionalization .
- Substitution Reactions: The chlorine atom in 2-chloro-4-nitrobenzene-1-sulfonic acid undergoes nucleophilic displacement, enabling coupling reactions with phenols or amines. This reactivity is less pronounced in non-chlorinated analogs like 4-nitrobenzenesulfonic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
